molecular formula C14H14N2O2 B12445102 Benzenemethanamine, 2-nitro-N-(phenylmethyl)- CAS No. 95982-61-9

Benzenemethanamine, 2-nitro-N-(phenylmethyl)-

Cat. No.: B12445102
CAS No.: 95982-61-9
M. Wt: 242.27 g/mol
InChI Key: WEWJQVKHZUNSPG-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-nitro-N-(phenylmethyl)- is an organic compound with the molecular formula C20H19N. It is also known by other names such as Aniline, N,N-dibenzyl-; Benzenamine, N,N-bis(phenylmethyl)-; Dibenzylamine, N-phenyl-; and Dibenzylaniline . This compound is characterized by the presence of a benzenemethanamine core with a nitro group and a phenylmethyl substituent.

Preparation Methods

The synthesis of Benzenemethanamine, 2-nitro-N-(phenylmethyl)- typically involves the reaction of benzenemethanamine with nitrobenzyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Benzenemethanamine, 2-nitro-N-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Reduction: The compound can undergo reduction reactions to form corresponding amines. Common reagents for this reaction include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

    Substitution: The benzenemethanamine core can undergo electrophilic aromatic substitution reactions with reagents such as bromine or chlorine to form halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while halogenation results in halogenated benzenemethanamine derivatives .

Scientific Research Applications

Benzenemethanamine, 2-nitro-N-(phenylmethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-nitro-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Benzenemethanamine, 2-nitro-N-(phenylmethyl)- can be compared with other similar compounds such as:

Properties

CAS No.

95982-61-9

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[(2-nitrophenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C14H14N2O2/c17-16(18)14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2

InChI Key

WEWJQVKHZUNSPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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